1-Azido-2-bromo-3-chlorobenzene 1-Azido-2-bromo-3-chlorobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC16526547
InChI: InChI=1S/C6H3BrClN3/c7-6-4(8)2-1-3-5(6)10-11-9/h1-3H
SMILES:
Molecular Formula: C6H3BrClN3
Molecular Weight: 232.46 g/mol

1-Azido-2-bromo-3-chlorobenzene

CAS No.:

Cat. No.: VC16526547

Molecular Formula: C6H3BrClN3

Molecular Weight: 232.46 g/mol

* For research use only. Not for human or veterinary use.

1-Azido-2-bromo-3-chlorobenzene -

Specification

Molecular Formula C6H3BrClN3
Molecular Weight 232.46 g/mol
IUPAC Name 1-azido-2-bromo-3-chlorobenzene
Standard InChI InChI=1S/C6H3BrClN3/c7-6-4(8)2-1-3-5(6)10-11-9/h1-3H
Standard InChI Key YSXJBFINFCRDNE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)Cl)Br)N=[N+]=[N-]

Introduction

Synthesis Methods

Laboratory-Scale Synthesis

The synthesis of 1-azido-2-bromo-3-chlorobenzene typically begins with 2-bromo-3-chloroaniline as the precursor. The process involves two critical steps:

  • Diazotization: Treatment of 2-bromo-3-chloroaniline with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C forms the corresponding diazonium salt.

  • Azidation: The diazonium salt reacts with sodium azide (NaN₃) in aqueous solution, replacing the diazo group with an azido moiety.

Reaction Scheme:
2-Bromo-3-chloroanilineNaNO2,HClDiazonium saltNaN31-Azido-2-bromo-3-chlorobenzene\text{2-Bromo-3-chloroaniline} \xrightarrow{\text{NaNO}_2, \text{HCl}} \text{Diazonium salt} \xrightarrow{\text{NaN}_3} \text{1-Azido-2-bromo-3-chlorobenzene}

Industrial Production

Industrial synthesis scales the above steps using continuous flow reactors to mitigate risks associated with handling explosive azides. Process optimization focuses on temperature control (maintained below 10°C during diazotization) and stoichiometric precision to achieve yields exceeding 70% .

Chemical Properties and Reactivity

Nucleophilic Substitution

The bromo group undergoes substitution with nucleophiles (e.g., amines, thiols) under palladium catalysis:
C₆H₃BrClN₃+NH3Pd(PPh3)4C₆H₃NH₂ClN₃+HBr\text{C₆H₃BrClN₃} + \text{NH}_3 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C₆H₃NH₂ClN₃} + \text{HBr}
This reaction is pivotal in pharmaceutical intermediates .

Cycloaddition Reactions

The azido group participates in Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles, a hallmark of click chemistry:
C₆H₃BrClN₃+HC≡CRCu(I)C₆H₃BrClC2N3R\text{C₆H₃BrClN₃} + \text{HC≡CR} \xrightarrow{\text{Cu(I)}} \text{C₆H₃BrClC}_2\text{N}_3\text{R}
Copper(I) catalysts enhance regioselectivity, favoring 1,4-disubstituted triazoles .

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the azido group to an amine:
C₆H₃BrClN₃LiAlH4C₆H₃BrClNH2+N2\text{C₆H₃BrClN₃} \xrightarrow{\text{LiAlH}_4} \text{C₆H₃BrClNH}_2 + \text{N}_2
This transformation is critical in prodrug activation .

Applications in Scientific Research

Click Chemistry and Materials Science

1-Azido-2-bromo-3-chlorobenzene serves as a bifunctional linker in polymer synthesis. For example:

  • Polymer Crosslinking: Azide-alkyne cycloaddition creates stable triazole linkages in hydrogels .

  • Surface Functionalization: Gold nanoparticles modified with this compound enable biomolecule conjugation via thiol-gold interactions .

Pharmaceutical Intermediates

The compound is a precursor to triazole-containing drugs. A 2021 study utilized its cycloaddition with ethynylferrocene to synthesize a ferroquine analog with antimalarial activity (IC₅₀ = 12 nM) .

Bioorthogonal Labeling

In live-cell imaging, the azido group reacts with dibenzocyclooctyne (DBCO)-modified probes, enabling tracking of glycans without disrupting cellular processes .

Biological Activity

Enzyme Inhibition

The compound’s triazole derivatives inhibit acetylcholinesterase (AChE), a target in Alzheimer’s therapy. A 2020 study reported AChE inhibition (IC₅₀ = 0.55 µM) for a triazole-phthalimide hybrid.

Comparison with Structural Analogs

CompoundMolecular FormulaKey DifferencesReactivity Profile
1-Azido-2-chloro-4-bromobenzeneC₆H₃BrClN₃Substitution at position 4 vs. 3Higher electrophilicity at bromo
1-Azido-3-bromo-5-chlorobenzeneC₆H₃BrClN₃Meta-substitution patternReduced steric hindrance in SNAr
1-Azido-4-iodo-2-chlorobenzeneC₆H₃ClIN₃Iodo vs. bromo substitutionEnhanced oxidative stability

Key Insight: The ortho-chloro group in 1-azido-2-bromo-3-chlorobenzene sterically hinders electrophilic substitutions, directing reactivity to the azido and bromo sites .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator